molecular formula C9H7N3S B8665604 1-Methyl-7-isothiocyanato-indazole CAS No. 41926-15-2

1-Methyl-7-isothiocyanato-indazole

Cat. No.: B8665604
CAS No.: 41926-15-2
M. Wt: 189.24 g/mol
InChI Key: SQXFTQVMTPNQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-7-isothiocyanato-indazole is a synthetic small molecule based on the indazole heterocyclic scaffold, a structure of high significance in medicinal chemistry and drug discovery . The indazole core is a privileged structure in pharmacology, known for its diverse biological activities and presence in several approved drugs and clinical candidates . This particular compound is functionalized with an isothiocyanato group, a reactive moiety that can serve as a versatile handle for bioconjugation and the development of covalent probes or inhibitors in chemical biology research . The indazole scaffold demonstrates a broad spectrum of pharmacological properties, as evidenced by its role in compounds acting as kinase inhibitors (e.g., Pazopanib, Axitinib), anti-inflammatory agents (e.g., Bendazac), and 5-HT3 receptor antagonists (e.g., Granisetron) . The structural motif is also found in advanced research compounds such as selective inhibitors of nitric oxide synthase (NOS) and investigational agents with anti-cancer and anti-microbial activities . The specific 1-methyl substitution on the indazole ring can enhance metabolic stability and influence the molecule's physicochemical properties, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is intended for research applications such as the synthesis of novel derivatives, the development of targeted covalent inhibitors, and the exploration of new biologically active compounds. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41926-15-2

Molecular Formula

C9H7N3S

Molecular Weight

189.24 g/mol

IUPAC Name

7-isothiocyanato-1-methylindazole

InChI

InChI=1S/C9H7N3S/c1-12-9-7(5-11-12)3-2-4-8(9)10-6-13/h2-5H,1H3

InChI Key

SQXFTQVMTPNQEW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N=C=S)C=N1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Methyl 7 Isothiocyanato Indazole

Strategies for the Synthesis of Indazole Core Structure

The construction of the indazole core is a well-established area of heterocyclic chemistry, with numerous methods developed to achieve this bicyclic aromatic system. These strategies often involve the formation of the crucial N-N bond and subsequent cyclization onto the benzene (B151609) ring. The choice of method depends on the availability of starting materials and the desired substitution pattern on the final indazole product.

Classical and Contemporary Approaches to 1H-Indazole Synthesis

The synthesis of 1H-indazoles, the more stable tautomer of the indazole system, has been a subject of extensive research. researchgate.net Methods range from historic name reactions to modern metal-catalyzed processes, offering a versatile toolkit for organic chemists. These approaches typically begin with ortho-substituted benzene derivatives, which undergo cyclization to form the fused pyrazole (B372694) ring.

One of the classical methods for preparing the 1H-indazole core is through the diazotization of o-toluidine (B26562) and its derivatives. chemicalbook.com This process, often referred to as the Davis-Sørensen synthesis, involves treating o-toluidine with a nitrosating agent, such as sodium nitrite (B80452) in acidic conditions, to form a diazonium salt. This intermediate then undergoes an intramolecular cyclization, where the diazonium group reacts with the adjacent methyl group to form the indazole ring. chemicalbook.com The reaction mechanism is believed to proceed through an intramolecular azo coupling. orgsyn.org

Starting MaterialReagentsProductYieldReference
o-Toluidine1. Ac2O, Acetic Acid2. Nitrous Gases1H-Indazole~40% orgsyn.org
o-ToluidineNaNO2, Acetic Acid1H-Indazole- chemicalbook.com
Starting MaterialReagentsKey IntermediateProductReference
o-MethylacetanilideNitrous GasesN-nitroso-o-acetotoluidide1H-Indazole chemicalbook.comorgsyn.org

A widely used and versatile method for synthesizing 1H-indazoles involves the condensation of ortho-substituted carbonyl compounds with hydrazine (B178648) or its derivatives. For instance, o-halobenzaldehydes or o-haloketones can react with hydrazine, followed by cyclization to form the indazole ring. chemicalbook.com A particularly effective variation utilizes o-fluorobenzaldehydes, which upon reaction with hydrazine hydrate, can produce good yields of the corresponding indazoles. uq.edu.auresearchgate.netnih.gov To avoid side reactions like the Wolff-Kishner reduction, the aldehyde can first be converted to its O-methyloxime before condensation with hydrazine. uq.edu.auresearchgate.net Similarly, 2-hydroxybenzaldehydes (salicylaldehydes) and their corresponding ketones can be condensed with hydrazine hydrochloride in acidic ethanol (B145695) to afford functionalized 1H-indazoles. chemicalbook.com

Starting MaterialReagentsConditionsProductYieldReference
o-FluorobenzaldehydeHydrazine HydrateHeat1H-Indazole50-60% researchgate.net
2-FluorobenzonitrileHydrazine Hydraten-Butanol, Reflux3-Aminoindazole- chemicalbook.com
2-HydroxybenzaldehydeHydrazine HydrochlorideAcidic Ethanol, Reflux1H-Indazole- chemicalbook.com

The reductive cyclization of appropriately substituted nitroaromatics provides another important route to the indazole core. In the Cadogan reaction, an ortho-nitrobenzaldehyde is first condensed with an amine (such as an aniline (B41778) or an aliphatic amine) to form an ortho-imino-nitrobenzene intermediate. This intermediate then undergoes a reductive cyclization, typically using a phosphine (B1218219) reagent like tri-n-butylphosphine, to yield a 2-substituted-2H-indazole. organic-chemistry.org A related approach involves the reductive cyclization of o-nitro-ketoximes. For example, heating 2'-nitroacetophenone (B117912) oxime with a catalyst such as [Cp*Fe(CO)2]2 under a carbon monoxide atmosphere results in the formation of 3-methyl-1H-indazole. semanticscholar.org This method is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic ring. semanticscholar.org

Starting MaterialReagentsProductYieldReference
2'-Nitroacetophenone oxime[CpFe(CO)2]2, CO (50 atm)3-Methyl-1H-indazole59% semanticscholar.org
4',5'-Dimethoxy-2'-nitroacetophenone oxime[CpFe(CO)2]2, CO (50 atm)5,6-Dimethoxy-3-methyl-1H-indazole85% semanticscholar.org
2-Nitrobenzaldehyde and AnilineTri-n-butylphosphine2-Phenyl-2H-indazoleModerate to Excellent organic-chemistry.org

Modern synthetic methods often employ transition metal catalysis to construct the indazole ring with high efficiency and regioselectivity. Copper-catalyzed reactions are particularly prominent in this area. nih.gov One such strategy involves a one-pot synthesis starting from 2-haloacetophenones. The process begins with a copper-catalyzed amination of the 2-haloacetophenone with methylhydrazine, followed by an intramolecular dehydration and cyclization to afford the 1-methyl-1H-indazole product. chemicalbook.com Other copper-catalyzed methods include the cyclization of o-haloaryl N-sulfonylhydrazones to give 1H-indazoles. nih.gov These methods benefit from the relatively low cost and toxicity of copper catalysts compared to other transition metals like palladium or rhodium.

Further Synthetic Steps Towards 1-Methyl-7-isothiocyanato-indazole

While the above methods describe the formation of the core indazole ring, the synthesis of the specific target compound, this compound, requires additional functionalization steps. These include the methylation at the N1 position and the introduction of the isothiocyanate group at the C7 position.

N1-Methylation of the Indazole Ring

The methylation of the indazole ring can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by the reaction conditions and the substituents on the indazole ring. For the synthesis of 1-methylindazole (B79620) derivatives, a common method involves the treatment of the parent indazole with a methylating agent like iodomethane (B122720) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. nih.gov The N1-methylated product is often the major isomer formed under these conditions. nih.gov A process for preparing 1-methylindazole-3-carboxylic acid has also been described using methylating agents like dimethyl sulfate (B86663) or iodomethane in the presence of an alkaline earth metal oxide. google.com

Introduction of the 7-Isothiocyanato Group

The isothiocyanate group (-N=C=S) is typically introduced by the chemical transformation of a primary amino group. Therefore, a key intermediate for the synthesis of the target compound is 7-amino-1-methyl-indazole. The synthesis of this precursor can be achieved by starting with a 6-nitroindazole (B21905) derivative, which is first N-methylated to give 1-methyl-6-nitroindazole. nih.gov The nitro group is then reduced to an amino group, for example, through catalytic hydrogenation, to yield the corresponding 6-aminoindazole derivative. nih.gov A similar strategy starting from a 7-nitroindazole (B13768) would be required.

Once the 7-amino-1-methyl-indazole precursor is obtained, the amino group can be converted to the isothiocyanate. There are several established methods for this conversion:

Reaction with Thiophosgene (B130339): This is a classic method, though it involves the use of highly toxic thiophosgene. google.comnih.gov

Decomposition of Dithiocarbamate (B8719985) Salts: A more common and safer approach involves reacting the primary amine with carbon disulfide (CS2) in the presence of a base to form an intermediate dithiocarbamate salt. nih.govnih.gov This salt is then treated with a desulfurylating agent, such as cyanuric chloride (TCT) or tosyl chloride, to yield the isothiocyanate. nih.govorganic-chemistry.org This two-step, one-pot process is versatile and applicable to a wide range of amines. nih.gov

The choice of method for the isothiocyanation would depend on the stability of the 7-amino-1-methyl-indazole substrate and the desired reaction scale.

Metal-Free Cascade Strategies and Annulation Reactions

Metal-free cascade reactions offer an environmentally benign and efficient approach to complex molecular architectures. While specific metal-free cascade strategies leading directly to this compound are not extensively documented, the synthesis of the core indazole structure can be achieved through such methods. These strategies often involve the formation of multiple bonds in a single synthetic operation, avoiding the use of transition metals. For instance, a one-pot metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives can yield indazoles with a broad range of functional groups.

Another relevant metal-free approach involves the reaction of primary amines with carbon disulfide to form dithiocarbamate salts, which can then be converted to isothiocyanates. This transformation is crucial for the introduction of the isothiocyanate group at the 7-position of the indazole ring. A general and facile one-pot protocol for this conversion has been developed using cyanuric chloride as a desulfurization reagent under aqueous conditions. beilstein-journals.org This method is applicable to a wide range of alkyl and aryl amines, including those with electron-deficient properties. beilstein-journals.org

The synthesis of isothiocyanates from amines can also be achieved using other non-metal reagents. A protocol using tosyl chloride to mediate the decomposition of in situ generated dithiocarbamate salts provides a versatile route to various isothiocyanates in good yields. organic-chemistry.org

Table 1: Examples of Metal-Free Isothiocyanate Synthesis from Amines

Amine SubstrateReagents and ConditionsProductYield (%)Reference
AnilineCS2, K2CO3, H2O; then TCT, CH2Cl2, 0 °CPhenyl isothiocyanate95 beilstein-journals.org
4-FluoroanilineCS2, K2CO3, H2O, DMF, 40 °C; then TCT, CH2Cl2, 0 °C4-Fluorophenyl isothiocyanate94 beilstein-journals.org
Various alkyl and aryl aminesCS2, Et3N; then TsClCorresponding isothiocyanateGood organic-chemistry.org
1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings. rsc.orgcbijournal.com While direct application to form the this compound is not explicitly detailed in the literature, this class of reactions is fundamental for the synthesis of the indazole core itself. For instance, the reaction between a 1,3-dipole, such as a diazo compound, and a dipolarophile, like an aryne, can lead to the formation of the indazole ring.

A notable example is the [3+2] cycloaddition of benzyne, generated in situ from o-silylaryl triflates, with diazo compounds, which provides a route to substituted 1H-indazoles. organic-chemistry.org Furthermore, azomethine ylides can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, although their application to form the indazole ring is less common than that of diazo compounds. The versatility of 1,3-dipolar cycloadditions makes them a key strategy in heterocyclic synthesis. rsc.orgresearchgate.net

The isothiocyanate group itself can act as a dipolarophile in certain cycloaddition reactions, though this is less common for its synthesis. A new synthesis of aryl isothiocyanates has been described involving the reaction of (1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide, where the mechanism involves a polar cycloaddition. nih.gov

Electrochemical Synthesis Approaches

Electrochemical methods provide a green and efficient alternative for the synthesis of organic compounds, often avoiding harsh reagents. The electrochemical synthesis of indazoles and their derivatives has been an area of active research. beilstein-journals.orgorganic-chemistry.orgjst.go.jp For instance, an electrochemical method for the selective N1-acylation of indazoles has been developed where indazoles are reduced to indazole anions, which then react with acid anhydrides. nih.gov

The synthesis of 1H-indazoles can be achieved through an electrochemical radical Csp2–H/N–H cyclization of arylhydrazones. jst.go.jp This method is operationally simple and utilizes less expensive electrodes. Furthermore, the selective electrochemical synthesis of 1H-indazoles and their N-oxides has been described, with the outcome dependent on the cathode material. beilstein-journals.orgorganic-chemistry.org These N-oxides can then be further functionalized.

A practical and supporting-electrolyte-free electrochemical method allows for the preparation of aliphatic and aromatic isothiocyanates from the corresponding amine and carbon disulfide, avoiding toxic and expensive reagents. organic-chemistry.org

Rh(III)-Catalyzed C-H Functionalization

Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis and modification of heterocyclic compounds, including indazoles. rsc.orgresearchgate.netresearchgate.netresearchgate.netnih.gov These reactions allow for the direct introduction of functional groups onto the indazole core, offering high atom economy and regioselectivity.

While direct C-H functionalization to install an isothiocyanate group is not a standard transformation, Rh(III)-catalyzed reactions can be used to synthesize precursors to 7-amino or 7-nitro indazoles, which can then be converted to the desired isothiocyanate. For example, Rh(III)-catalyzed C-H activation and annulation reactions of azobenzenes with various partners can lead to the formation of N-aryl-2H-indazoles. rsc.orgresearchgate.net The electronic properties of the substituents on the azobenzene (B91143) can direct the regioselectivity of the reaction. rsc.org

A study on Rh(III)-catalyzed C-H activation of azobenzenes and subsequent [4+1] cascade annulation with CF3-imidoyl sulfoxonium ylides yielded diverse CF3-indazoles, demonstrating the versatility of this approach for accessing functionalized indazoles. researchgate.net

Table 2: Examples of Rh(III)-Catalyzed Synthesis of Indazole Derivatives

Starting MaterialCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
AzobenzeneAldehydes[RhCpCl2]2, AgSbF6N-aryl-2H-indazolesGood rsc.org
AzobenzenesCF3-imidoyl sulfoxonium ylides[RhCpCl2]2, AgSbF6, NaOAcCF3-indazoles56-81 researchgate.net
AminopyridinesAlkynes[RhCp*Cl2]2, Cu(OAc)27-azaindolesGood researchgate.net

Regioselective Synthesis of N1-Substituted Indazoles

The regioselective synthesis of N1-substituted indazoles is a critical challenge, as direct alkylation of the indazole ring often yields a mixture of N1 and N2 isomers. The biological activity of indazole derivatives can be highly dependent on the position of the substituent on the nitrogen atom.

Several strategies have been developed to achieve N1-selectivity in the alkylation of indazoles. The choice of base, solvent, and alkylating agent can significantly influence the regiochemical outcome. nih.gov A study on the N-alkylation of the 1H-indazole scaffold highlighted the impact of steric and electronic effects on the N1/N2 regioisomeric distribution. nih.gov For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide was found to be a promising system for N1-selective indazole alkylation for many C-3 substituted indazoles. nih.gov

However, for 7-substituted indazoles, the regioselectivity can be altered. The use of C-7 NO2 or CO2Me substituted indazoles under these conditions led to excellent N2-regioselectivity (≥ 96%). nih.gov This suggests that electronic factors at the 7-position play a crucial role in directing the alkylation. In contrast, the N1-alkylation of 7-bromoindazole has been achieved, albeit in a lower yield, while 7-carboxylate indazole was found to be unreactive, likely due to steric hindrance.

Lewis acid catalysis has also been employed for the regiodivergent N-alkylation of indazoles with donor-acceptor cyclopropanes, where different Lewis acids can selectively produce either N1- or N2-alkylated products.

The regioselectivity of indazole N-alkylation can be understood through mechanistic considerations, including chelation effects. nih.gov In the case of N1-selective alkylation using NaH in THF, it has been proposed that for certain C-3 substituted indazoles, the sodium cation coordinates with the N2-nitrogen and a nearby electron-rich atom in the substituent, directing the alkylating agent to the N1-position. nih.gov

Density Functional Theory (DFT) calculations have provided further insights, suggesting that a chelation mechanism involving a cesium cation can favor the formation of N1-substituted products. nih.gov Conversely, other non-covalent interactions can drive the formation of the N2-product. The partial charges on the N1 and N2 atoms, as calculated by Natural Bond Orbital (NBO) analyses, can also help to predict the regioselectivity of the reaction. For 7-substituted indazoles, the electronic nature of the substituent at this position can significantly alter the electron density at the N1 and N2 positions, thereby influencing the site of alkylation.

Introduction of the Isothiocyanate Functionality at the C7 Position

The introduction of an isothiocyanate group at the C7 position of the 1-methyl-indazole ring is a critical step in the synthesis of the target compound. This transformation is typically achieved from a corresponding amino-indazole precursor.

The most common and established method for the synthesis of isothiocyanates involves the reaction of a primary amine with thiophosgene (CSCl₂) or a related thiocarbonyl transfer reagent. researchgate.netnih.gov In the case of this compound, the precursor is 7-amino-1-methyl-indazole. The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate.

The synthesis of the required 7-amino-1-methyl-indazole precursor can be achieved through the methylation of 7-nitroindazole, followed by the reduction of the nitro group. nih.gov Methylation of 6-nitroindazole with iodomethane in the presence of a base like potassium carbonate typically yields a mixture of N1 and N2 isomers, with the N1-methylated product being the major isomer. nih.govgoogle.com Subsequent reduction of the nitro group to an amine is commonly carried out using methods such as catalytic hydrogenation. nih.gov

Table 1: Synthesis of 7-Amino-1-Methyl-Indazole

Step Reactants Reagents Product Notes
1 6-Nitroindazole, Iodomethane K₂CO₃, DMF 1-Methyl-6-nitroindazole N1-alkylation is the major product. nih.gov

Once the 7-amino-1-methyl-indazole is obtained, it can be converted to this compound using thiophosgene. Thiophosgene is a highly reactive and toxic reagent, and its use requires careful handling and specialized reaction conditions. researchgate.net Alternative, less hazardous reagents for this transformation have been developed, although thiophosgene remains a common choice in many synthetic procedures. nih.govchemrxiv.org

The presence of the N-methyl group at the ortho position (position 1) to the reacting amino group at C7 can influence the reactivity of the molecule during the isothiocyanate formation. Steric hindrance from the adjacent methyl group might slightly modulate the accessibility of the amino group to the bulky thiophosgene molecule. However, the primary electronic effects of the indazole ring system are generally the dominant factors governing the reaction. The electron-donating nature of the amino group facilitates the nucleophilic attack on the electrophilic carbon of thiophosgene.

Derivatization Reactions of this compound

The isothiocyanate group is a versatile functional handle that readily undergoes addition reactions with various nucleophiles, allowing for the synthesis of a diverse range of derivatives. mostwiedzy.pl

One of the most common derivatization reactions of isothiocyanates is their reaction with primary or secondary amines to form thiourea (B124793) derivatives. nih.govnih.gov The reaction of this compound with a variety of amines would yield a library of corresponding N-(1-methyl-1H-indazol-7-yl)-N'-substituted thioureas. These reactions are typically straightforward and proceed with high yields. The thiourea moiety is known to be a key pharmacophore in various biologically active molecules. nih.govnih.gov

Table 2: General Reaction for the Formation of Thiourea Derivatives

Reactant 1 Reactant 2 Product
This compound R-NH₂ (Primary Amine) 1-(1-Methyl-1H-indazol-7-yl)-3-R-thiourea

Isothiocyanates are valuable precursors for the synthesis of heterocyclic compounds, including thiadiazoles. For instance, the reaction of an isothiocyanate with a hydrazide can lead to the formation of a thiosemicarbazide (B42300) intermediate. capes.gov.brresearchgate.net This intermediate can then be cyclized under appropriate conditions, such as treatment with an acid or base, to form a 1,3,4-thiadiazole (B1197879) ring. capes.gov.br The reaction of this compound with a suitable hydrazide, followed by cyclization, would provide access to novel indazole-substituted thiadiazole derivatives.

The isothiocyanate group in this compound can participate in a variety of other chemical transformations. It can react with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively. mostwiedzy.pl Furthermore, isothiocyanates can undergo cycloaddition reactions, for example, with azides to form thiatriazoles, or with enamines. These reactions open up avenues for the synthesis of a wide array of more complex heterocyclic systems incorporating the 1-methyl-indazole moiety.

Advanced Spectroscopic and Analytical Characterization Methodologies

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon frameworks of 1-Methyl-7-isothiocyanato-indazole, respectively.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these signals are indicative of the electronic environment of each proton. For instance, the protons on the aromatic indazole ring would appear in the downfield region (typically δ 7.0-8.5 ppm), while the protons of the methyl group attached to the nitrogen atom would resonate in the upfield region (around δ 3.5-4.5 ppm). The coupling patterns (e.g., doublets, triplets) would further reveal the connectivity between adjacent protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The chemical shift of the isothiocyanate carbon (-N=C=S) is a particularly characteristic feature and would be expected to appear in a specific region of the spectrum. The carbons of the indazole ring and the methyl group would also have characteristic chemical shifts.

¹H NMR Data (Predicted)
Proton Predicted Chemical Shift (ppm)
Aromatic Protons7.0 - 8.5
N-Methyl Protons3.5 - 4.5
¹³C NMR Data (Predicted)
Carbon Predicted Chemical Shift (ppm)
Isothiocyanate Carbon (-NCS)120 - 140
Aromatic Carbons110 - 150
N-Methyl Carbon30 - 40

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, the exact molecular formula can be confirmed. For this compound (C₉H₇N₃S), HRMS would provide an experimental mass value that closely matches the calculated theoretical mass, thereby confirming its elemental composition.

High-Resolution Mass Spectrometry Data
Parameter Value
Molecular FormulaC₉H₇N₃S
Calculated Exact Mass189.0361
MethodElectron Impact (EI) or Electrospray Ionization (ESI)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. The most characteristic feature in the IR spectrum of this compound would be the strong and sharp absorption band for the isothiocyanate (-N=C=S) group, typically appearing in the range of 2000-2200 cm⁻¹. Other significant absorptions would include those for the aromatic C-H stretching and C=C bending vibrations of the indazole ring.

Infrared (IR) Spectroscopy Data
Functional Group Characteristic Absorption (cm⁻¹)
Isothiocyanate (-N=C=S)2000 - 2200 (strong, sharp)
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Bend1450 - 1600
C-N Stretch1200 - 1350

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. A successful single-crystal X-ray diffraction analysis of this compound would provide an unambiguous confirmation of its molecular structure in the solid state, including the geometry of the indazole ring system and the isothiocyanate substituent.

Purity Assessment Methods

Ensuring the purity of a chemical compound is paramount for reliable scientific investigation. Elemental analysis is a fundamental method for verifying the elemental composition and, consequently, the purity of a synthesized compound.

Elemental Analysis

Elemental analysis determines the percentage composition of the constituent elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₉H₇N₃S). A close agreement between the experimental and theoretical values provides strong evidence for the purity of the sample.

| Elemental Analysis Data | | | :--- | :--- | :--- | | Element | Theoretical (%) | Experimental (%) | | Carbon (C) | 57.12 | (To be determined) | | Hydrogen (H) | 3.73 | (To be determined) | | Nitrogen (N) | 22.20 | (To be determined) | | Sulfur (S) | 16.95 | (To be determined) |

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of molecules like 1-methyl-7-isothiocyanato-indazole.

Density Functional Theory (DFT) Studies

DFT methods are widely used to explore various aspects of chemical compounds, offering a balance between accuracy and computational cost. For indazole derivatives, DFT studies provide valuable insights into their structure, reactivity, and the mechanisms of their reactions. nih.govbeilstein-journals.orgresearchgate.netdergipark.org.trrsc.orgresearchgate.netnih.gov

Computational methods are employed to validate the geometric structures of indazole derivatives and analyze their conformational possibilities. beilstein-journals.org Techniques such as X-ray crystallography are used in conjunction with computational analysis to determine the precise arrangement of atoms within the molecule. nih.gov This combined approach allows for a detailed understanding of the molecule's three-dimensional shape, which is fundamental to its chemical behavior.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving indazole derivatives. nih.govbeilstein-journals.orgnih.gov By modeling the reaction pathways, researchers can identify transition states—the highest energy points along the reaction coordinate—and calculate their energies. This information helps in understanding how reactions proceed and what factors control their rates and outcomes.

For instance, in the context of alkylation reactions of indazoles, DFT can be used to explore the energy profiles of different possible pathways, thereby predicting the most likely mechanism. nih.govbeilstein-journals.org The study of reaction mechanisms can also involve analyzing the role of catalysts and intermediates. nih.gov For example, the mechanism for the regioselective synthesis of 2-alkyl-2H-indazoles using trialkyl orthoformate has been proposed to involve a thermodynamically controlled formation of a 1-(dialkoxymethyl)-1H-indazole intermediate followed by an intramolecular rearrangement. connectjournals.com

A significant area of study for indazole derivatives is the regioselectivity of alkylation, which refers to the preferential reaction at one of two possible sites, the N1 or N2 nitrogen atoms of the indazole ring. nih.govbeilstein-journals.orgnih.govd-nb.info DFT calculations have been successfully used to predict and explain the observed regioselectivity in these reactions. nih.govbeilstein-journals.org

Factors such as the nature of the electrophile, the solvent, and the presence of substituents on the indazole ring can influence whether alkylation occurs at the N1 or N2 position. nih.govbeilstein-journals.orgnih.govd-nb.info For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations have suggested that a chelation mechanism involving a cesium cation can lead to the N1-substituted product, while other non-covalent interactions can favor the formation of the N2-product. nih.govbeilstein-journals.org Similarly, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for selective N1-alkylation of certain indazoles. nih.govd-nb.info

The table below summarizes the predicted and observed regioselectivity for the alkylation of different indazole derivatives under various conditions.

Indazole DerivativeAlkylation ConditionsPredicted Major ProductObserved Major ProductReference
Methyl 5-bromo-1H-indazole-3-carboxylateCs₂CO₃, Alkyl halideN1-alkylatedN1-alkylated nih.govbeilstein-journals.org
Methyl 5-bromo-1H-indazole-3-carboxylatePPh₃, DIAD, AlcoholN2-alkylatedN2-alkylated nih.govbeilstein-journals.org
7-NO₂ substituted indazoleNaH, THF, Alkyl bromideN2-alkylatedN2-alkylated nih.govd-nb.info
7-CO₂Me substituted indazoleNaH, THF, Alkyl bromideN2-alkylatedN2-alkylated nih.govd-nb.info

To further understand the reactivity of indazole derivatives, computational chemists calculate properties such as partial charges on atoms and Fukui indices. nih.govbeilstein-journals.org Partial charges indicate the distribution of electron density within the molecule, highlighting atoms that are more electron-rich (nucleophilic) or electron-poor (electrophilic).

The Fukui function is a concept within DFT that helps to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By calculating the N1- and N2-partial charges and Fukui indices for various indazole compounds, researchers can gain further support for the proposed reaction pathways and observed regioselectivity. nih.govbeilstein-journals.org These calculations have been performed for compounds like methyl 5-bromo-1H-indazole-3-carboxylate, methyl 1H-indazole-7-carboxylate, and 1H-indazole-3-carbonitrile to rationalize their alkylation patterns. nih.govbeilstein-journals.org

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a crucial role in determining the structure, stability, and reactivity of molecules. researchgate.netcore.ac.uk Computational methods like the Non-Covalent Interaction (NCI) analysis are used to visualize and characterize these weak interactions in real space. researchgate.netsemanticscholar.orgresearchgate.net

In the context of indazole chemistry, NCI analysis can reveal how different parts of a molecule interact with each other and with other molecules, such as solvents or reactants. For example, in the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations combined with NCI analysis suggest that while chelation drives the formation of the N1-product in the presence of cesium, other non-covalent interactions are responsible for the formation of the N2-product under different conditions. nih.govbeilstein-journals.org This level of detailed analysis provides a comprehensive picture of the forces governing chemical transformations.

Molecular Modeling and Simulation

Molecular modeling and simulation serve as a cornerstone for investigating the properties of this compound. These techniques allow for the visualization of the molecule in three dimensions, the calculation of its electronic properties, and the simulation of its dynamic behavior. Such studies are foundational for more complex analyses, including structure-activity relationships and ligand-protein interactions.

While direct structure-activity relationship (SAR) studies for this compound are not extensively published, the SAR of related indazole derivatives provides a strong framework for predicting its biological profile. SAR studies on indazole analogs have revealed that substitutions at various positions on the indazole ring significantly influence their activity as, for example, glucagon (B607659) receptor (GCGR) antagonists or inhibitors of enzymes like nitric oxide synthase (NOS). nih.govnih.gov

For instance, research on indazole arylsulfonamides as CCR4 antagonists has shown that small groups are generally preferred at the C5, C6, and C7 positions, with C6 analogs often being the most potent. acs.org In another study on 1,3-disubstituted indazoles as HIF-1 inhibitors, the nature and substitution pattern of a furan (B31954) moiety on the indazole skeleton were found to be critical for high inhibitory activity. elsevierpure.com

The presence of the 1-methyl group in this compound is a key structural feature. The N1 position of the indazole ring is a common site for substitution in the development of bioactive compounds. acs.org The methyl group at this position will influence the molecule's lipophilicity, steric profile, and potential for hydrogen bonding, all of which are critical determinants of biological activity.

The isothiocyanate group at the C7 position is another significant feature. Studies on 7-substituted indazoles as NOS inhibitors have demonstrated that the nature of the substituent at this position is crucial for potency and selectivity. nih.gov For example, 1H-indazole-7-carbonitrile was found to be a potent and selective inhibitor of constitutive NOS. nih.gov The electrophilic nature of the isothiocyanate group in this compound suggests a potential for covalent interactions with biological targets, a mechanism that can lead to potent and irreversible inhibition.

Table 1: Illustrative SAR Data for Indazole Derivatives as CCR4 Antagonists

CompoundSubstitution at C4Substitution at C5Substitution at C6Substitution at C7Potency (IC50)
Analog 1MethoxyHHHHigh
Analog 2HMethylHHModerate
Analog 3HHMethylHHigh
Analog 4HHHMethylModerate

This table is based on generalized findings from SAR studies on indazole derivatives and is for illustrative purposes only. acs.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.

Numerous studies have employed molecular docking to investigate the binding of indazole derivatives to various protein targets, including enzymes and receptors. derpharmachemica.comaboutscience.eunih.govtandfonline.com For example, docking studies of indazole derivatives into the active site of the aromatase enzyme, a target in breast cancer therapy, have revealed key interactions with residues such as Arg115 and Met374. derpharmachemica.com In another example, docking of indazole compounds into the S-adenosyl-L-homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) enzyme, involved in bacterial quorum sensing, identified crucial interactions with amino acids like ASP197, PHE151, and ILE152. aboutscience.eu

For this compound, the indazole core would be expected to form hydrophobic and aromatic interactions within a binding pocket. The 1-methyl group could occupy a small hydrophobic sub-pocket, while the nitrogen atoms of the indazole ring could act as hydrogen bond acceptors. The 7-isothiocyanato group, with its electrophilic carbon atom, is of particular interest as it could form a covalent bond with a nucleophilic amino acid residue, such as cysteine or lysine (B10760008), in the active site of a target protein. This type of covalent interaction is a known mechanism for potent enzyme inhibition. nih.gov

Table 2: Representative Molecular Docking Results for Indazole Derivatives with Aromatase

CompoundBinding Energy (kcal/mol)Key Interacting Residues
Derivative 5f-8.0Arg115
Derivative 5g-7.7Arg115, Thr310, Leu372, Leu477
Derivative 5n-7.7Arg115, Thr310, Leu372, Leu477

Data is illustrative and based on a study of substituted indazole derivatives. derpharmachemica.com

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. While specific pharmacophore models for this compound have not been reported, the principles of this method are highly applicable.

A pharmacophore model for a target of interest could be generated based on a known active ligand. frontiersin.org This model would then be used to virtually screen large compound libraries to identify novel molecules with the desired features. For this compound, a pharmacophore model would likely include features corresponding to the aromatic nature of the indazole ring, a hydrophobic feature for the methyl group, and a feature representing the potential for covalent interaction by the isothiocyanate group. The development of such a model would be a crucial step in a rational drug design campaign aimed at optimizing the activity of this compound.

The investigation of binding modes combines the insights from molecular docking and other computational methods to build a detailed picture of how a ligand interacts with its biological target. For this compound, this would involve a thorough analysis of the predicted binding pose within the active site of a protein.

Key aspects to investigate would include the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and pi-stacking with the indazole ring system. Crucially, the orientation of the 7-isothiocyanato group would be examined to assess its proximity to nucleophilic residues that could lead to covalent bond formation. Molecular dynamics simulations can further refine these binding mode hypotheses by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction. nih.gov Such detailed investigations are essential for understanding the molecular basis of the compound's activity and for designing modifications to improve its potency and selectivity.

Applications in Chemical Synthesis and As Research Probes

1-Methyl-7-isothiocyanato-indazole as a Synthetic Building Block

The isothiocyanate functional group (-N=C=S) is a powerful tool in organic synthesis due to its electrophilic nature, which allows it to react readily with a variety of nucleophiles. This reactivity makes this compound a valuable precursor for constructing more complex molecular architectures.

Preparation of Novel Heterocyclic Systems

The indazole ring system is a core component of many biologically active compounds. nih.gov The isothiocyanate group at the 7-position of the 1-methyl-indazole provides a reactive site for the creation of new, fused heterocyclic systems. For instance, through reactions with appropriate bifunctional molecules, novel ring systems such as thieno[2,3-g]indazoles or pyrimido[4,5-g]indazoles can be synthesized. These new heterocyclic frameworks can then be investigated for unique chemical and biological properties. The synthesis of diverse indazole derivatives is an active area of research, with numerous methods being developed to construct these valuable scaffolds. nih.govorganic-chemistry.orgorgsyn.org

Functionalization for Library Synthesis

The principles of combinatorial chemistry are often employed in drug discovery to rapidly generate large numbers of diverse compounds for screening. The reactivity of the isothiocyanate group in this compound makes it an ideal substrate for this approach. It can readily react with various nucleophiles like amines, alcohols, and thiols to create a library of thiourea (B124793), thiocarbamate, and dithiocarbamate (B8719985) derivatives, respectively. nih.govanalis.com.myorganic-chemistry.org This allows for the systematic exploration of how different functional groups attached to the indazole core influence biological activity, aiding in the identification of lead compounds.

Development of Chemical Probes for Biological Systems

Chemical probes are indispensable tools for elucidating complex biological pathways. The ability of the isothiocyanate group to form stable covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine and lysine (B10760008), makes this compound a suitable starting point for designing such probes. nih.govrsc.orgresearchgate.netresearchgate.net

Exploration of New Pathways for Disease Treatment

By attaching a reporter molecule, such as a fluorescent dye, to this compound, researchers can create chemical probes to visualize and track specific biological targets within living cells. rsc.orgnih.gov For example, if a particular enzyme is overexpressed in a disease state, a fluorescently labeled indazole-based probe that covalently binds to this enzyme can be used to monitor its location and activity. This provides valuable insights into the enzyme's role in the disease and its potential as a therapeutic target, thereby opening up new avenues for treatment strategies. nih.gov

Design of Targeted Drug Delivery Systems

The covalent bonding capability of isothiocyanates can be leveraged to create targeted drug delivery systems. nih.govresearchgate.netsciopen.comrsc.org In this approach, a therapeutic agent is linked to the 1-methyl-indazole scaffold. The indazole portion can be designed to have a high affinity for a specific protein that is abundant in diseased tissues, such as on the surface of cancer cells. researchgate.net Upon binding, the isothiocyanate group can form a covalent bond, leading to the accumulation of the drug at the target site. nih.gov This targeted approach aims to increase the therapeutic efficacy while minimizing off-target side effects.

Advanced Derivatization for Enhanced Research Utility

To further expand the applicability of this compound in research, advanced derivatization strategies can be implemented. nih.gov This involves the chemical modification of the molecule to fine-tune its physicochemical properties, such as solubility, cell permeability, and metabolic stability. For instance, the introduction of functional groups can be used to modulate the electronic properties of the indazole ring. nih.gov Furthermore, the synthesis of bifunctional probes, which contain both a reactive group for target engagement and a reporter group for detection, enables more sophisticated biological investigations, such as studies on protein-protein interactions. acs.org

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves introducing chemical modifications at a late step in a synthetic sequence. This approach allows for the rapid generation of a diverse range of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships. nih.govnih.gov

While direct late-stage installation of the isothiocyanate group onto a pre-existing 1-methylindazole (B79620) core at the C7 position is a challenging transformation, a more common approach involves the late-stage modification of a precursor molecule. A plausible and efficient synthetic route to this compound involves the synthesis of 1-methyl-7-aminoindazole as a key intermediate. This amino-indazole can then be converted to the target isothiocyanate in a final, late-stage step.

The synthesis of the precursor, 1-methyl-7-aminoindazole, can be achieved through a multi-step sequence starting from a suitable nitro-indazole derivative. For instance, a general strategy for the synthesis of N-methyl aminoindazoles involves the methylation of a nitro-indazole followed by the reduction of the nitro group to an amine. nih.gov

Table 1: Plausible Synthetic Route to this compound

StepReactant(s)Reagent(s) and ConditionsProduct
17-Nitroindazole (B13768)Iodomethane (B122720), K₂CO₃, DMF1-Methyl-7-nitroindazole
21-Methyl-7-nitroindazoleH₂, Pd/C or SnCl₂1-Methyl-7-aminoindazole
31-Methyl-7-aminoindazoleThiophosgene (B130339) (CSCl₂) or a thiophosgene equivalentThis compound

This table outlines a general, plausible synthetic pathway. Specific reaction conditions and yields would require experimental optimization.

The final conversion of the primary amine in 1-methyl-7-aminoindazole to the isothiocyanate can be accomplished using various reagents, with thiophosgene being a classic, albeit toxic, choice. researchgate.net This transformation represents a key late-stage functionalization step, providing access to the reactive isothiocyanate handle.

Regioselective Functionalization at Different Positions

The regioselective functionalization of the indazole ring is crucial for the synthesis of specific isomers and for controlling the properties of the final molecule. The substitution pattern on the indazole core can significantly influence its electronic properties and biological activity.

In the context of this compound, the regioselectivity of the initial synthesis steps is paramount. The methylation of 7-nitroindazole can potentially yield two isomers: the desired 1-methyl-7-nitroindazole and the 2-methyl-7-nitroindazole. The ratio of these isomers is dependent on the reaction conditions. nih.gov Chromatographic separation is often necessary to isolate the pure 1-methyl isomer.

Further functionalization of the 1-methyl-indazole core at other positions (C3, C4, C5, C6) would require distinct synthetic strategies, often involving directed metalation or cross-coupling reactions. However, for the specific applications of this compound as a research probe, the key functional group is the isothiocyanate at the C7 position.

The reactivity of the isothiocyanate group allows for its use in covalent labeling of proteins. nih.gov When used as a research probe, this compound can be attached to proteins through the formation of a stable thiourea linkage with the ε-amino group of lysine residues on the protein surface. This covalent modification allows for the introduction of the indazole moiety as a reporter group for various biophysical and biochemical studies.

Future Research Directions and Unexplored Potential

Expansion of Synthetic Methodologies for Site-Specific Modifications

The future synthesis of 1-Methyl-7-isothiocyanato-indazole and its analogs will likely focus on developing more efficient and versatile methods for site-specific modifications. A plausible synthetic route to the parent compound could involve the methylation of 7-nitroindazole (B13768), followed by reduction of the nitro group to an amine, and subsequent conversion of the amino group to an isothiocyanate. The synthesis of 6-amino-1-methyl-indazole derivatives has been reported, suggesting the feasibility of a similar pathway for the 7-substituted isomer nih.gov. The final conversion of the amino group to the isothiocyanate can be achieved through various established methods, such as reaction with thiophosgene (B130339), carbon disulfide, or phenyl chlorothionoformate google.comchemrxiv.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov.

Future research should aim to expand upon this foundation by exploring:

Late-Stage Functionalization: Developing C-H functionalization strategies to introduce additional substituents onto the indazole ring would allow for the rapid generation of a diverse library of analogs. Palladium-catalyzed C-H functionalization at the C3-position of 2H-indazoles has been reported and could potentially be adapted acs.org.

Novel Cyclization Strategies: Investigating new methods for constructing the indazole core with pre-installed functional groups at the 7-position could offer more convergent synthetic routes. This could include [3+2] cycloaddition reactions or transition-metal-catalyzed cyclizations organic-chemistry.orgorgsyn.orgnih.gov.

Diverse Isothiocyanate Precursors: Exploring alternative and milder reagents for the introduction of the isothiocyanate group will be beneficial, especially for sensitive substrates.

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Strategies for this compound Analogs

StrategyDescriptionPotential Advantages
Linear Synthesis Step-wise construction starting from a substituted indazole precursor.Straightforward and reliable for initial synthesis.
Convergent Synthesis Combining pre-functionalized fragments to assemble the final molecule.Potentially higher overall yields and modularity.
C-H Functionalization Direct introduction of functional groups onto the indazole core.Atom-economical and allows for late-stage diversification.

Comprehensive Mechanistic Understanding of Biological Interactions

The isothiocyanate group is a key feature of this compound, as it is a reactive electrophile known to form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine (B10760008). This reactivity is the basis for the biological activity of many natural and synthetic isothiocyanates.

Future research should focus on elucidating the specific biological targets of this compound. This would involve:

Target Identification and Validation: Employing chemoproteomic approaches, such as activity-based protein profiling (ABPP), to identify the cellular proteins that are covalently modified by the compound.

Binding Site Mapping: Using techniques like mass spectrometry and X-ray crystallography to determine the precise amino acid residues that interact with the isothiocyanate group.

Kinetic and Thermodynamic Studies: Quantifying the reactivity of the isothiocyanate group towards various biological nucleophiles to understand its selectivity and the stability of the resulting covalent adducts.

A deeper understanding of these interactions will be crucial for interpreting the compound's biological effects and for the rational design of more potent and selective analogs.

Integration of Multi-Omics Data with Chemical Biology Findings

To gain a holistic understanding of the cellular response to this compound, it will be essential to integrate data from multiple "omics" platforms with chemical biology findings. The advent of high-throughput technologies allows for the comprehensive analysis of the genome, transcriptome, proteome, and metabolome chemrxiv.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netchim.it.

A future research workflow could involve:

Chemical Biology: Identifying the direct protein targets of this compound using methods described in section 7.2.

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in response to treatment with the compound to identify affected cellular pathways.

Proteomics: Quantifying changes in protein abundance and post-translational modifications to understand the downstream consequences of target engagement.

Metabolomics: Measuring changes in the levels of small molecule metabolites to assess the impact on cellular metabolism.

By integrating these datasets, researchers can construct comprehensive models of the compound's mechanism of action, moving beyond a single target to a systems-level understanding of its effects.

Table 2: Multi-Omics Approaches for Studying this compound

Omics PlatformInformation GainedPotential Insights
Transcriptomics Changes in gene expressionIdentification of regulated pathways and transcription factors.
Proteomics Changes in protein abundance and modificationsElucidation of downstream signaling events and cellular responses.
Metabolomics Changes in metabolite levelsAssessment of metabolic reprogramming and enzyme activity.

Exploration of Novel Therapeutic Avenues (beyond existing identified activities, excluding human trials)

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties nih.govmdpi.com. Isothiocyanates are also well-known for their potential as chemopreventive and therapeutic agents. The combination of these two pharmacophores in this compound suggests several unexplored therapeutic avenues that warrant investigation.

Excluding human trials, future research could explore the potential of this compound and its analogs in areas such as:

Neurodegenerative Diseases: Investigating the ability of the compound to modulate pathways involved in neuroinflammation and oxidative stress, which are implicated in diseases like Alzheimer's and Parkinson's.

Infectious Diseases: Screening for activity against a panel of bacterial and viral pathogens, as both indazole and isothiocyanate derivatives have shown antimicrobial properties.

Metabolic Disorders: Assessing the potential to modulate key enzymes and signaling pathways involved in metabolic diseases like diabetes and obesity.

The exploration of these novel therapeutic avenues, guided by a thorough understanding of the compound's chemistry and biology, will be crucial in unlocking the full potential of this compound as a lead molecule for drug discovery.

Q & A

Q. What are the established synthetic routes for preparing 1-Methyl-7-isothiocyanato-indazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer :
    The synthesis typically involves functionalizing the indazole core at the 7-position with an isothiocyanate group. A common approach is to react 1-methylindazole-7-amine with thiophosgene or its derivatives under controlled pH (8–9) and low temperatures (0–5°C) to minimize side reactions. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios are critical for optimizing yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Reaction monitoring using TLC and HPLC is essential to detect intermediates like 7-amino-1-methylindazole .

Q. What analytical techniques are most reliable for characterizing this compound, and how should spectral discrepancies be addressed?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For example, the isothiocyanate group (–NCS) produces a distinct 13C^{13}C signal at ~130–135 ppm.
    • Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]+^+) with theoretical exact mass calculations.
    • IR Spectroscopy : Confirm the –NCS stretch at ~2050–2100 cm1^{-1}.
      Discrepancies in spectra (e.g., unexpected splitting in NMR) may arise from residual solvents or tautomeric forms. Re-run analyses under anhydrous conditions or use deuterated DMSO to suppress solvent artifacts .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer :
    The compound is sensitive to moisture and light due to the reactive isothiocyanate group. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Regular stability testing via HPLC (e.g., every 3 months) is recommended to detect degradation products like thiourea derivatives. Use desiccants (silica gel) in storage containers to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of the isothiocyanate group in this compound with biological nucleophiles (e.g., cysteine residues)?

  • Methodological Answer :
    • Kinetic Studies : Use UV-Vis spectroscopy to monitor the reaction rate with thiol-containing compounds (e.g., glutathione) at physiological pH (7.4).
    • Mass Spectrometry : Identify adducts formed between the compound and target proteins (e.g., via tryptic digest and LC-MS/MS).
    • Competitive Binding Assays : Compare reactivity with other electrophilic groups (e.g., acrylamides) to assess selectivity. Include negative controls (e.g., blocking thiols with iodoacetamide) to validate specificity .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC50_{50}50​ values) for this compound across different assay systems?

  • Methodological Answer :
    • Assay Standardization : Normalize data using reference compounds (e.g., staurosporine for kinase inhibition assays).
    • Buffer Conditions : Test activity under varying ionic strengths and pH to identify assay-specific artifacts.
    • Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
      Document all variables (e.g., cell line passage number, serum concentration) to isolate confounding factors .

Q. How can computational modeling guide the optimization of this compound for selective targeting of protein kinases or GPCRs?

  • Methodological Answer :
    • Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding poses in kinase ATP-binding pockets or GPCR orthosteric sites. Prioritize residues with nucleophilic thiols (e.g., Cys797 in EGFR).
    • Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives with modified substituents (e.g., halogenation at the 3-position).
    • MD Simulations : Assess compound stability in binding sites over 100-ns trajectories to identify structural liabilities (e.g., solvent exposure of –NCS group) .

Q. What methodologies are recommended for evaluating the metabolic fate of this compound in hepatic microsomal assays?

  • Methodological Answer :
    • Incubation Conditions : Use pooled human liver microsomes (HLM) with NADPH regeneration systems. Monitor time-dependent depletion of parent compound via LC-MS.
    • Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect phase I (oxidation) and phase II (glutathione conjugation) metabolites.
    • CYP Inhibition Screening : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms to predict drug-drug interaction risks .

Methodological Resources

  • Synthetic Protocols : Refer to indazole alkylation and thiocyanation procedures in .
  • Analytical Standards : Cross-validate purity using EP/Pharm. Eur. guidelines for impurity profiling () .
  • Safety and Handling : Follow ECHA and RightAnswer protocols for toxicity mitigation () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.